N-Benzyl-N-(2,6-dimethylphenyl)glycinamide
Description
Properties
CAS No. |
102089-61-2 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-amino-N-benzyl-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13-7-6-8-14(2)17(13)19(16(20)11-18)12-15-9-4-3-5-10-15/h3-10H,11-12,18H2,1-2H3 |
InChI Key |
GMYQVQKQJVNPTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=CC=CC=C2)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Glycinamide Activation and Benzylation
The synthesis typically begins with glycinamide hydrochloride, which is activated using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt). Benzylation proceeds via nucleophilic substitution with benzyl bromide in anhydrous dimethylformamide (DMF) at 0–5°C:
$$
\text{Glycinamide} + \text{Benzyl bromide} \xrightarrow{\text{EDC, HOBt}} \text{N-Benzylglycinamide} \quad
$$
Reaction Conditions :
- Solvent: DMF or dichloromethane (DCM)
- Temperature: 0–25°C
- Yield: 70–85%
Introduction of the 2,6-Dimethylphenyl Group
The secondary amide bond is formed by reacting N-benzylglycinamide with 2,6-dimethylphenyl isocyanate in tetrahydrofuran (THF). This step employs triethylamine (TEA) as a base to deprotonate the amide nitrogen, facilitating nucleophilic attack on the isocyanate:
$$
\text{N-Benzylglycinamide} + \text{2,6-Dimethylphenyl isocyanate} \xrightarrow{\text{TEA}} \text{this compound} \quad
$$
Optimization Notes :
- Excess isocyanate (1.5 equiv.) improves yield to 65–75%.
- Prolonged reaction times (>12 hours) reduce side products.
Enolate Alkylation Strategy
Enolate Generation and Alkylation
Pseudoephedrine glycinamide enolates, prepared using lithium hexamethyldisilazide (LiHMDS) in THF at −78°C, undergo alkylation with benzyl halides or 2,6-dimethylphenyl electrophiles:
$$
\text{Pseudoephedrine glycinamide} \xrightarrow{\text{LiHMDS}} \text{Enolate} \xrightarrow{\text{Benzyl bromide}} \text{N-Benzyl intermediate} \quad
$$
Key Parameters :
Hydrolysis and Final Product Isolation
The pseudoephedrine auxiliary is removed via acidic hydrolysis (HCl, 6M), yielding the free glycinamide. Subsequent coupling with 2,6-dimethylphenyl chloride under Ullmann conditions (CuI, K₂CO₃) completes the synthesis:
$$
\text{N-Benzylglycinamide} + \text{2,6-Dimethylphenyl chloride} \xrightarrow{\text{CuI, DMF}} \text{Target compound} \quad
$$
Yield : 50–60% after purification by silica gel chromatography.
Reductive Amination Approach
Glycine Derivative Preparation
Glycine methyl ester is reacted with benzaldehyde and 2,6-dimethylaniline in methanol, forming a Schiff base. Sodium cyanoborohydride reduces the imine to a secondary amine:
$$
\text{Glycine methyl ester} + \text{Benzaldehyde} + \text{2,6-Dimethylaniline} \xrightarrow{\text{NaBH₃CN}} \text{N-Benzyl-N-(2,6-dimethylphenyl)glycine methyl ester} \quad
$$
Amidation and Saponification
The methyl ester is hydrolyzed to the carboxylic acid using LiOH, followed by amidation with ammonium chloride and EDC:
$$
\text{Methyl ester} \xrightarrow{\text{LiOH}} \text{Carboxylic acid} \xrightarrow{\text{NH₄Cl, EDC}} \text{this compound} \quad
$$
Advantages :
- Avoids harsh alkylation conditions.
- Overall yield: 55–65%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Amidation | 70–85 | 90–95 | High chemoselectivity | Requires multiple purification steps |
| Enolate Alkylation | 50–60 | 85–90 | Stereochemical control | Low yield, chiral resolution needed |
| Reductive Amination | 55–65 | 88–93 | Mild conditions | Longer reaction times |
Structural Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds (e.g., N-(2,6-Dimethylphenyl)benzamide) reveals planar amide geometries and intermolecular hydrogen bonding, supporting the stability of the target compound.
Industrial-Scale Considerations
- Cost Efficiency : Stepwise amidation is preferred for large-scale production due to reagent availability and scalability.
- Green Chemistry : Water-based coupling agents (e.g., EDC/HOBt) reduce solvent waste compared to enolate methods.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 2,6-dimethylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Benzyl-N-(2,6-dimethylphenyl)glycinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between N-Benzyl-N-(2,6-dimethylphenyl)glycinamide and its analogs:
Key Findings from Comparative Analysis
The dual aromatic substituents in N-(2,6-dimethylphenyl)-N²-(3,5-dimethylphenyl)glycinamide further increase logP, which may enhance interactions with hydrophobic targets .
Functional Group Stability :
- Unlike benalaxyl (an ester), the amide backbone in glycinamide derivatives confers greater metabolic stability, suggesting advantages in drug design over ester-containing agrochemicals .
Steric and Electronic Effects: The 2,6-dimethylphenyl group is a common motif in fungicides (e.g., benalaxyl, metalaxyl), likely due to its ability to resist enzymatic degradation and optimize steric fit in target enzymes .
Biological Activity
N-Benzyl-N-(2,6-dimethylphenyl)glycinamide is a compound that has garnered interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and a dimethyl-substituted phenyl group attached to a glycinamide backbone. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator by binding to active sites or altering receptor functions.
Anticonvulsant Properties
Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant activity. For instance, studies on N-(2,6-dimethylphenyl) semicarbazones showed significant anticonvulsant effects in animal models, suggesting a potential therapeutic application for seizure disorders .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that related compounds are well absorbed in vivo. For example, a study on 4-amino-N-(2,6-dimethylphenyl)benzamide reported high gastrointestinal absorption (approximately 94%) and efficient excretion pathways . Such data are crucial for understanding the bioavailability and systemic behavior of this compound.
Study 1: Anticonvulsant Activity
A study focusing on N4-(2,6-dimethylphenyl) semicarbazones revealed that these compounds exhibited significant anticonvulsant activity across multiple seizure models without neurotoxicity. One particular compound was shown to increase GABA levels significantly while inhibiting GABA transaminase .
Study 2: Synthesis and Biological Evaluation
Another research effort synthesized various derivatives of N-benzoylglycinanilide and evaluated their biological activities. Preliminary screening indicated that many derivatives were effective in the maximal electroshock (MES) test for anticonvulsant activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(3,4-dimethylphenyl)glycinamide | Lacks sulfonyl group | Reduced reactivity compared to target compound |
| N-(4-methylphenyl)sulfonylglycinamide | Lacks benzyl and dimethyl groups | Different chemical properties |
| N-(2,6-dimethylphenyl)-benzamide | Similar core structure but different substituents | Variability in solid-state geometries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
